2-chloro-4,5-difluoro-N-(2,4,6-trimethylpyridin-3-yl)benzamide
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Overview
Description
2-chloro-4,5-difluoro-N-(2,4,6-trimethylpyridin-3-yl)benzamide is a chemical compound with the molecular formula C15H13ClF2N2O This compound is characterized by the presence of chlorine, fluorine, and trimethylpyridinyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,5-difluoro-N-(2,4,6-trimethylpyridin-3-yl)benzamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as a fluorinated pyridine, undergoes substitution with a chlorinated benzamide under controlled conditions . The reaction conditions often include the use of polar aprotic solvents and specific catalysts to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,5-difluoro-N-(2,4,6-trimethylpyridin-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
2-chloro-4,5-difluoro-N-(2,4,6-trimethylpyridin-3-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-4,5-difluoro-N-(2,4,6-trimethylpyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyridines and chlorinated benzamides, such as:
Uniqueness
What sets 2-chloro-4,5-difluoro-N-(2,4,6-trimethylpyridin-3-yl)benzamide apart is its unique combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the trimethylpyridinyl group, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H13ClF2N2O |
---|---|
Molecular Weight |
310.72 g/mol |
IUPAC Name |
2-chloro-4,5-difluoro-N-(2,4,6-trimethylpyridin-3-yl)benzamide |
InChI |
InChI=1S/C15H13ClF2N2O/c1-7-4-8(2)19-9(3)14(7)20-15(21)10-5-12(17)13(18)6-11(10)16/h4-6H,1-3H3,(H,20,21) |
InChI Key |
IVBFSUQZJRISJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1NC(=O)C2=CC(=C(C=C2Cl)F)F)C)C |
Origin of Product |
United States |
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